1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride
Overview
Description
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a cyclopropylmethoxy group on the phenyl ring. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride is the H1 receptor . H1 receptors are histamine receptors that play a crucial role in allergic reactions. When histamine interacts with H1 receptors, it triggers allergic responses .
Mode of Action
This compound acts as an antagonist to the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block histamine from binding to these receptors . By doing so, it prevents the allergic reactions that would normally occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s interaction with H1 receptors affects the biochemical pathways associated with allergic reactions. When histamine cannot bind to the H1 receptors due to the presence of this compound, the downstream effects of histamine activation, such as inflammation and other allergic symptoms, are prevented .
Pharmacokinetics
Similar compounds, such as other piperazine derivatives, are known to be well-absorbed and distributed throughout the body .
Result of Action
The result of this compound’s action is the prevention of allergic reactions. By blocking the H1 receptors, it prevents histamine from triggering allergic responses, thus alleviating symptoms of allergies such as itching and inflammation .
Biochemical Analysis
Biochemical Properties
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of monoamine oxidase, which is crucial in the metabolism of neurotransmitters .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to receptor sites on the surface of cells, triggering a series of intracellular events that result in changes in enzyme activity and gene expression . For example, its binding to GPCRs can lead to the activation of secondary messengers such as cyclic AMP (cAMP), which in turn modulates various downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its specificity and efficacy .
Preparation Methods
The synthesis of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride typically involves several steps. One common method includes the reaction of 4-(cyclopropylmethoxy)aniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often involve heating under reflux to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Comparison with Similar Compounds
1-(4-(Cyclopropylmethoxy)phenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Similar in structure but lacks the cyclopropylmethoxy group, which may affect its biological activity and chemical reactivity.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of the cyclopropylmethoxy group, leading to different pharmacological properties.
1-(4-Fluorophenyl)piperazine: The presence of a fluorine atom can significantly alter the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)phenyl]piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16;/h3-6,12,15H,1-2,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVPCDLWJMBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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